2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic benzothiophene-3-carboxamide derivative characterized by a tetrahydrobenzothiophene core substituted at position 2 with a phenylethylphenyl carbonylamino group. This compound belongs to a class of molecules designed for biological activity modulation, leveraging the benzothiophene scaffold’s conformational rigidity and capacity for diverse functionalization.
Properties
IUPAC Name |
2-[[2-(2-phenylethyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c25-22(27)21-19-12-6-7-13-20(19)29-24(21)26-23(28)18-11-5-4-10-17(18)15-14-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2,(H2,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGZRGVGJHWFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3CCC4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the phenylethyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and reagents like organoboron compounds for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzothiophene core or the phenylethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The phenylethyl group can interact with hydrophobic pockets in proteins, while the benzothiophene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The target compound’s phenylethylphenyl group distinguishes it from derivatives with electron-withdrawing groups (e.g., trifluoroacetyl in Compound 7) or heterocyclic appendages (e.g., pyrimidine in Compound 8). These substitutions alter electronic properties and steric accessibility .
- Compounds with ester or cyano groups (e.g., Ev. 17) prioritize solubility and metabolic stability, whereas carboxamide derivatives (e.g., target compound) may enhance target binding via hydrogen bonding .
Table 2: Pharmacological Activities of Selected Derivatives
Key Observations :
- Antimicrobial activity in derivatives like Ev. 14 correlates with aromatic substituents (e.g., methoxyphenyl), which enhance lipophilicity and membrane penetration .
- Antioxidant efficacy in Ev. 17 is attributed to electron-deficient acrylamido and cyano groups, enabling radical stabilization . The target compound’s lack of such groups suggests divergent applications.
Crystallographic and Conformational Insights
- Derivatives like those in Ev. 11 exhibit coplanar aromatic systems due to intramolecular N–H⋯N hydrogen bonds, locking the molecular conformation . Similar effects may occur in the target compound due to its amide linkages.
- Crystallography tools (e.g., SHELX, ORTEP-3) have been critical in resolving these structures, highlighting the role of hydrogen bonding in stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
